4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole
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Overview
Description
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to enhance the reaction rate and yield. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3,5-dichloroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 3,5-dichlorophenyl azide.
Cycloaddition Reaction: The 3,5-dichlorophenyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenyl-1h-1,2,4-triazole: Similar structure but with a different triazole ring.
4-(3,5-Dichlorophenyl)-1h-1,2,3-thiadiazole: Contains a sulfur atom in the ring instead of nitrogen.
3,5-Dichlorophenyl-1h-1,2,3-benzotriazole: Benzene ring fused with the triazole ring.
Uniqueness
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H5Cl2N3 |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI Key |
MCPWSHXDZBQIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NNN=C2 |
Origin of Product |
United States |
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